molecular formula C19H12F4N4O2 B11502887 2-fluoro-N-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]carbamoyl}benzamide

2-fluoro-N-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]carbamoyl}benzamide

Cat. No.: B11502887
M. Wt: 404.3 g/mol
InChI Key: ICZPJBXIDAKHCE-UHFFFAOYSA-N
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Description

1-(2-FLUOROBENZOYL)-3-[4-PHENYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]UREA is a complex organic compound characterized by the presence of fluorobenzoyl and trifluoromethyl groups

Preparation Methods

The synthesis of 1-(2-FLUOROBENZOYL)-3-[4-PHENYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]UREA typically involves multiple steps, including the formation of intermediate compounds. The synthetic routes often include:

    Condensation Reactions: These are used to form the urea linkage between the fluorobenzoyl and pyrimidinyl groups.

    Fluorination: Introduction of fluorine atoms into the benzoyl and pyrimidinyl rings.

    Industrial Production: Large-scale production may involve optimized reaction conditions such as controlled temperatures, pressures, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-(2-FLUOROBENZOYL)-3-[4-PHENYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]UREA undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially forming new compounds with different properties.

    Reduction: This can lead to the removal of oxygen atoms or the addition of hydrogen atoms, altering the compound’s reactivity.

    Substitution: Common reagents such as halogens can replace hydrogen atoms in the compound, leading to the formation of derivatives.

    Major Products: The products formed depend on the specific reagents and conditions used, but they often include modified urea derivatives with altered functional groups.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(2-FLUOROBENZOYL)-3-[4-PHENYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]UREA exerts its effects involves:

    Molecular Targets: It may interact with specific enzymes or receptors, altering their activity.

    Pathways: The compound can influence various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

When compared to other similar compounds, 1-(2-FLUOROBENZOYL)-3-[4-PHENYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]UREA stands out due to:

    Unique Structure: The combination of fluorobenzoyl and trifluoromethyl groups provides distinct chemical properties.

    Similar Compounds: Other compounds with similar structures include those with different substituents on the benzoyl or pyrimidinyl rings, such as 1-(2-CHLOROBENZOYL)-3-[4-PHENYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]UREA.

This detailed overview provides a comprehensive understanding of 1-(2-FLUOROBENZOYL)-3-[4-PHENYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]UREA, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H12F4N4O2

Molecular Weight

404.3 g/mol

IUPAC Name

2-fluoro-N-[[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]carbamoyl]benzamide

InChI

InChI=1S/C19H12F4N4O2/c20-13-9-5-4-8-12(13)16(28)26-18(29)27-17-24-14(11-6-2-1-3-7-11)10-15(25-17)19(21,22)23/h1-10H,(H2,24,25,26,27,28,29)

InChI Key

ICZPJBXIDAKHCE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)NC(=O)NC(=O)C3=CC=CC=C3F)C(F)(F)F

Origin of Product

United States

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